1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
CAS No.: 13491-41-3
Cat. No.: VC8020737
Molecular Formula: C9H13N3O6
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13491-41-3 |
|---|---|
| Molecular Formula | C9H13N3O6 |
| Molecular Weight | 259.22 g/mol |
| IUPAC Name | 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16) |
| Standard InChI Key | XCUAIINAJCDIPM-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O |
| Canonical SMILES | C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, reflects its β-D-arabinofuranosyl configuration. Its molecular formula is C9H13N3O6, with a molecular weight of 259.22 g/mol . Key synonyms include:
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Molnupiravir Impurity 4
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1-(β-D-Arabinofuranosyl)-4-hydroxylamino-2(1H)-pyrimidinone
The structure comprises a pyrimidin-2-one ring (positions 1–4) linked to a ribose-like oxolane moiety (positions 2'–5'), with hydroxyl and hydroxymethyl substituents (Figure 1) .
Stereochemical Configuration
X-ray crystallography and NMR studies confirm the β-D-arabinofuranosyl configuration, where the 2',3', and 5' hydroxyl groups adopt a cis orientation . This stereochemistry is critical for its biochemical activity, as it mimics natural nucleosides during RNA incorporation .
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized via multi-step organic reactions:
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Protection of hydroxyl groups: Trityl or acetyl groups shield reactive sites during synthesis .
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Coupling reactions: Condensation of protected ribose derivatives with 4-hydroxyaminopyrimidin-2-one precursors .
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Deprotection: Acidic or enzymatic cleavage of protecting groups to yield the final product .
A representative synthesis involves reacting 1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2-one with hydroxylamine under controlled pH .
Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Trityl-protected ribose | Trityl chloride, pyridine | 85 | |
| 4-Triazolo intermediate | POCl₃, 1,2,4-triazole | 72 | |
| Final deprotection | HCl/MeOH | 90 |
Physicochemical Properties
Solubility and Stability
The compound is soluble in water (15 mg/mL) and DMSO (25 mg/mL), with a melting point exceeding 200°C . It exhibits stability under desiccated, frozen conditions but degrades in acidic environments (pH < 4) .
Spectroscopic Characterization
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¹H NMR (DMSO-d6): δ 3.64–4.33 (m, oxolane protons), 8.05 (s, pyrimidine H5) .
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IR (KBr): Peaks at 3350 cm⁻¹ (O–H), 1660 cm⁻¹ (C=O), and 1540 cm⁻¹ (N–O) .
Biochemical Properties and Mechanism of Action
RNA Incorporation and Mutagenesis
As an analog of N4-hydroxycytidine (NHC), the compound is metabolized to its 5'-triphosphate form, which incorporates into viral RNA. Its tautomeric flexibility allows base pairing with both adenosine (imino form) and guanosine (amino form), inducing lethal mutagenesis in RNA viruses like SARS-CoV-2 .
Table 2: Tautomeric Equilibrium Constants
| Tautomer | Population (%) (pH 7.4) | Base Pairing Partner |
|---|---|---|
| Amino | 60 | Guanosine |
| Imino | 40 | Adenosine |
Enzymatic Interactions
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Viral RNA-dependent RNA polymerase (RdRp): Incorporates the triphosphate form with ≈70% efficiency compared to natural CTP .
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Host polymerases: Limited incorporation into human RNA/DNA due to proofreading mechanisms .
Pharmacological Applications and Antiviral Activity
Role in Molnupiravir Formulation
As Molnupiravir Impurity 4, it is monitored during drug manufacturing to ensure compliance with regulatory limits (<0.15% w/w) . Molnupiravir itself is a prodrug of NHC, approved for COVID-19 treatment due to its broad-spectrum antiviral activity .
In Vitro Antiviral Data
Pharmacokinetics and Metabolic Profile
Distribution and Excretion
Studies in HepG2 cells show minimal mitochondrial toxicity (CC₅₀ > 100 µM) . In humans, the prodrug molnupiravir achieves plasma NHC concentrations of 3–5 µM, with saliva and nasal levels at 21% and 22% of plasma levels, respectively .
Table 3: Pharmacokinetic Parameters (Single Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cₘₐₓ | 4.2 ± 1.1 | µM |
| Tₘₐₓ | 1.5 ± 0.3 | h |
| AUC₀–∞ | 18.7 ± 4.5 | h·µM |
| Column | Mobile Phase | Detection | LOD (ng/mL) |
|---|---|---|---|
| C18 (250 mm) | Acetonitrile/0.1% TFA | UV 254 nm | 50 |
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